molecular formula C7H15ClO2 B132063 3-Chloro-1,1-diethoxypropane CAS No. 35573-93-4

3-Chloro-1,1-diethoxypropane

Cat. No.: B132063
CAS No.: 35573-93-4
M. Wt: 166.64 g/mol
InChI Key: NXHONHDWVLPPCS-UHFFFAOYSA-N
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Description

3-Chloro-1,1-diethoxypropane: is an organic compound with the molecular formula C7H15ClO2 3-Chloropropionaldehyde diethylacetal . This compound is characterized by the presence of a chloro group attached to a propyl chain, which is further substituted with two ethoxy groups. It is a colorless to off-white liquid with a boiling point of approximately 84°C at 25 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-1,1-diethoxypropane can be synthesized through the reaction of acrolein with ethanol in the presence of hydrochloric acid . The reaction mixture is cooled, and the resulting product is neutralized with sodium bicarbonate . The mixture is then filtered, washed with ice water, dried, and distilled under reduced pressure to obtain the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of stabilizers like calcium carbonate is common to prevent decomposition during storage .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1,1-diethoxypropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 1,1-diethoxypropane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Products like 1,1-diethoxy-3-hydroxypropane, 1,1-diethoxy-3-aminopropane, or 1,1-diethoxy-3-thiopropane.

    Oxidation: Products like 3-chloropropionaldehyde or 3-chloropropionic acid.

    Reduction: 1,1-diethoxypropane.

Scientific Research Applications

Chemistry: 3-Chloro-1,1-diethoxypropane is used as an intermediate in organic synthesis, particularly in the preparation of various aldehydes, acids, and other functionalized compounds.

Biology and Medicine: In biological research, it serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals. Its derivatives are studied for their biological activities and potential therapeutic applications.

Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and polymers. It is also used in the synthesis of fragrances and flavoring agents .

Comparison with Similar Compounds

  • 3-Bromopropionaldehyde diethylacetal
  • 3-Chloropropionaldehyde dimethyl acetal
  • 3-Chloropropionaldehyde diethyl acetal

Comparison: 3-Chloro-1,1-diethoxypropane is unique due to its specific combination of a chloro group and two ethoxy groups, which imparts distinct reactivity and stability. Compared to its brominated counterpart, it is less reactive but more stable. The presence of ethoxy groups, as opposed to methoxy groups, provides different solubility and reactivity profiles, making it suitable for specific synthetic applications .

Properties

IUPAC Name

3-chloro-1,1-diethoxypropane
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InChI

InChI=1S/C7H15ClO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NXHONHDWVLPPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO2
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DSSTOX Substance ID

DTXSID20189048
Record name 3-Chloro-1,1-diethoxypropane
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Molecular Weight

166.64 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Chloropropionaldehyde diethyl acetal
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CAS No.

35573-93-4
Record name 3-Chloro-1,1-diethoxypropane
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Record name 3-Chloro-1,1-diethoxypropane
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Record name 3-Chloro-1,1-diethoxypropane
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Record name 3-chloro-1,1-diethoxypropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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